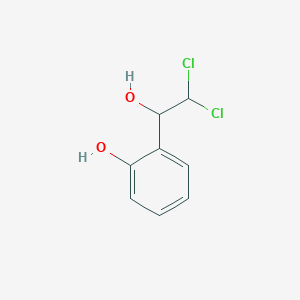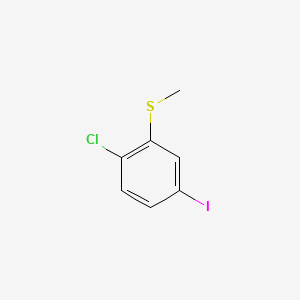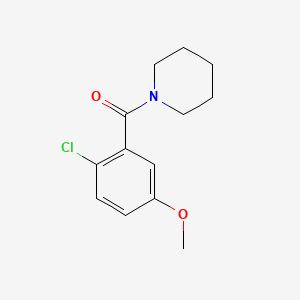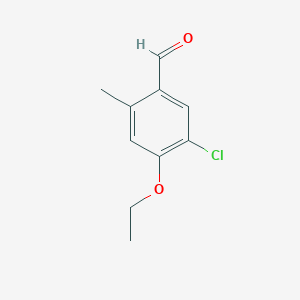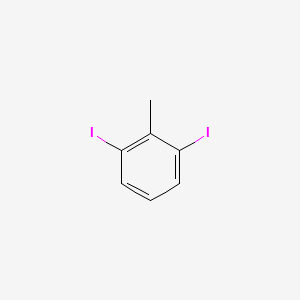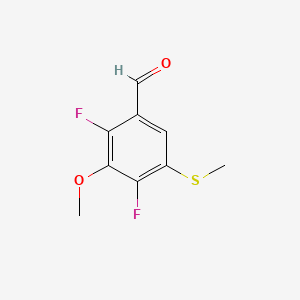
5-Bromo-4-phenylfuran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-phenylfuran-2-carbaldehyde is a chemical compound with the molecular formula C11H7BrO2 and a molecular weight of 251.08 g/mol. It is a useful research chemical and is often employed as a building block in various chemical syntheses. The compound is characterized by a furan ring substituted with a bromine atom and a phenyl group, along with an aldehyde functional group.
Preparation Methods
The synthesis of 5-Bromo-4-phenylfuran-2-carbaldehyde typically involves the bromination of 4-phenylfuran-2-carbaldehyde. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
5-Bromo-4-phenylfuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-4-phenylfuran-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: Used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 5-Bromo-4-phenylfuran-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atom may also participate in halogen bonding interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-4-phenylfuran-2-carbaldehyde include:
- 4-Bromo-5-phenylfuran-2-carbaldehyde
- 5-Bromo-2-methoxybenzaldehyde
- 5-(4-Bromo-phenyl)-furan-2-carbonitrile
These compounds share structural similarities but differ in the position of substituents or the nature of functional groups, which can influence their chemical properties and applications.
Properties
Molecular Formula |
C11H7BrO2 |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
5-bromo-4-phenylfuran-2-carbaldehyde |
InChI |
InChI=1S/C11H7BrO2/c12-11-10(6-9(7-13)14-11)8-4-2-1-3-5-8/h1-7H |
InChI Key |
DZTPXIMTYIYHFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


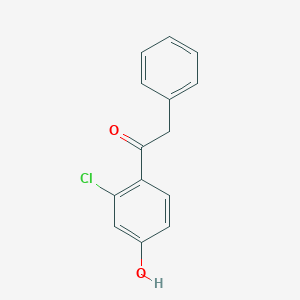
![10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione](/img/structure/B14758848.png)
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-[[1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]benzonitrile](/img/structure/B14758854.png)


![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B14758864.png)
